molecular formula C13H28 B102152 2,4-Dimethylundecane CAS No. 17312-80-0

2,4-Dimethylundecane

Cat. No.: B102152
CAS No.: 17312-80-0
M. Wt: 184.36 g/mol
InChI Key: WMZNFELFMFOGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylundecane is a branched-chain alkane that serves as a well-characterized reference standard in analytical chemistry and method development . Its primary research value lies in ensuring quality control and analytical traceability during the synthesis and formulation stages of pharmaceutical development, compliant with major pharmacopeial guidelines . In metabolomics research, this compound and its structural isomers have been identified as biologically significant metabolites. A 2025 exploratory investigation into tuberculous meningitis (TBM) discovered that specific dimethylundecane isomers were elevated in patient urine, suggesting a role in the metabolic interplay between the host and Mycobacterium tuberculosis . This finding indicates its potential application as a volatile organic compound (VOC) biomarker in infectious disease research, particularly for understanding bacterial survival strategies that involve alkane utilization . Furthermore, the consistent perturbation of such alkanes throughout treatment courses makes them compounds of interest for studying persistent metabolic states in diseases.

Properties

CAS No.

17312-80-0

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

2,4-dimethylundecane

InChI

InChI=1S/C13H28/c1-5-6-7-8-9-10-13(4)11-12(2)3/h12-13H,5-11H2,1-4H3

InChI Key

WMZNFELFMFOGCC-UHFFFAOYSA-N

SMILES

CCCCCCCC(C)CC(C)C

Canonical SMILES

CCCCCCCC(C)CC(C)C

Synonyms

2,4-Dimethyl-undecane

Origin of Product

United States

Comparison with Similar Compounds

2,3-Dimethylundecane

  • Molecular Formula : C₁₃H₂₈
  • Occurrence : Dominant volatile compound in Ophiocordyceps sinensis (a medicinal fungus) and its insect hosts .
  • Analytical Data: Noted for its prominence in GC-MS profiles but lacks reported retention indices in the provided evidence.

2,6-Dimethylundecane

  • Molecular Formula : C₁₃H₂₈
  • Occurrence : Detected in rice storage environments (11.63 ± 4.03 μg/g) and roasted sunflower seeds, where it contributes to flavor development .
  • Biological Role : Higher concentrations compared to this compound in rice under certain storage conditions .

3,6-Dimethylundecane

  • Molecular Formula : C₁₃H₂₈
  • Occurrence : Produced by Fusarium verticillioides fungi under varying carbon sources, with concentrations as low as 0.07 ± 0.01 μg/g . Also identified in herbal distillates .
  • Analytical Data : Lower abundance compared to this compound in microbial studies .

4,8-Dimethylundecane

  • Molecular Formula : C₁₃H₂₈
  • Occurrence : Found in Zanthoxylum myriacanthum branches and leaves, with a GC-MS retention index of 198.2 .

Longer-Chain Analog: 2,4-Dimethyldodecane

  • Molecular Formula : C₁₄H₃₀
  • Molecular Weight : 198.39 g/mol
  • CAS Number : 6117-99-3
  • Structural Impact : The extended carbon chain increases molecular weight by ~14 Da compared to this compound, likely elevating its boiling point and hydrophobicity .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight CAS Number Retention Index Occurrence/Source Key Findings
This compound C₁₃H₂₈ 184.36 17312-80-0 1175 (NIST) Lung cancer cells , Rice , Lichen Decreased in lung cancer VOCs
2,3-Dimethylundecane C₁₃H₂₈ 184.36 Not reported Not available Ophiocordyceps sinensis Dominant in fungal volatile profiles
2,6-Dimethylundecane C₁₃H₂₈ 184.36 Not reported Not available Sunflower seeds , Rice Higher abundance in rice than 2,4-isomer
3,6-Dimethylundecane C₁₃H₂₈ 184.36 Not reported Not available Fungal cultures Low microbial production
4,8-Dimethylundecane C₁₃H₂₈ 184.36 Not reported 198.2 Zanthoxylum myriacanthum Plant-derived volatile
2,4-Dimethyldodecane C₁₄H₃₀ 198.39 6117-99-3 Not available Synthetic/industrial contexts Longer chain increases hydrophobicity

Key Observations

Branching Position and Analytical Behavior :

  • Retention indices vary significantly with methyl group placement. For example, 4,8-dimethylundecane (RI: 198.2) elutes later than this compound (RI: 1175) in GC, reflecting differences in polarity and column interaction .
  • Isomers like 2,6-dimethylundecane are more abundant in plant and food matrices, while this compound is linked to biomedical contexts .

Industrial and Ecological Roles :

  • Longer-chain analogs like 2,4-dimethyldodecane are used in synthetic chemistry, while shorter analogs (e.g., 2,4-dimethylheptane) are less prevalent in natural systems .

Preparation Methods

Reaction Conditions and Mechanism

The hydrogenation of 2,4-dimethylundecan-3-one would involve dissolving the ketone in tetrahydrofuran (THF) with a cobalt catalyst (e.g., LNHC/CoCl₂) and potassium hydroxide. Under 22502.3 Torr of H₂ at 20°C for 16 hours, the ketone undergoes reduction to the corresponding alkane. The mechanism proceeds via a cobalt-hydride intermediate, which facilitates hydrogen transfer to the carbonyl carbon. Steric hindrance from the methyl groups at C2 and C4 may slow the reaction, necessitating prolonged durations or elevated temperatures.

Table 1: Hydrogenation Parameters for Ketone Derivatives

ParameterValueSource
CatalystLNHC/CoCl₂
Pressure (H₂)22502.3 Torr
Temperature20°C
SolventTetrahydrofuran (THF)
Typical Yield97% (for analogous pentanol)

Alkylation Strategies for Chain Elongation

Alkylation reactions enable the sequential addition of methyl groups to a hydrocarbon backbone. The synthesis of 6,10-dimethylundecane-1,9-dien-4-yn-6-ol described in illustrates a copper-catalyzed coupling between dehydrolinalool and 3-bromopropene. Adapting this method, this compound could be synthesized via alkylation of a shorter-chain alkane with methyl halides.

Copper-Mediated Alkylation

In a toluene-methanol solvent system, a base (KOH) and catalyst (CuCl/K₂CO₃) facilitate the coupling of a primary alkane with 3-bromopropene. For this compound, this would require:

  • Step 1 : Generation of a Grignard reagent (e.g., undec-3-ylmagnesium bromide).

  • Step 2 : Reaction with 2-bromopropane in the presence of CuCl to install the C4 methyl group.

  • Step 3 : Repetition for the C2 methyl group using a protected intermediate.

Table 2: Alkylation Reaction Metrics

ComponentQuantity/ValueSource
CatalystCuCl/K₂CO₃
SolventToluene:MeOH (1:1)
Temperature10–20°C
Yield98% (for analogous dienyne)

Acid-Catalyzed Isomerization

Isomerization of less branched alkanes to this compound can be achieved using solid acid catalysts. The protocol in for converting pseudodamascenone to α-damascenone employs phosphoric acid supported on activated carbon. Applied to alkane substrates, this method could reposition methyl groups along the undecane chain.

Mechanism and Optimization

Brønsted acid sites on activated carbon protonate the alkane, inducing carbocation formation. Subsequent hydride shifts relocate the methyl groups to thermodynamically favorable positions (C2 and C4). Key parameters include:

  • Catalyst Loading : 0.5–1.0 wt% H₃PO₄/activated carbon.

  • Temperature : 50–60°C to balance isomerization rate and side reactions.

  • Solvent : Toluene enhances substrate solubility without competing for acid sites.

ParameterValueSource
CatalystMo(acac)₂
Temperature90–100°C
SolventToluene
Yield88% (for analogous triene)

Comparative Analysis of Methods

Each synthetic route presents distinct advantages and limitations:

  • Hydrogenation : High yields (97%) but requires specialized autoclave equipment.

  • Alkylation : Modular but involves multi-step protection/deprotection.

  • Isomerization : Atom-economic yet limited to thermodynamic control.

  • Metathesis : Flexible but necessitates costly catalysts.

Table 4: Method Efficacy Summary

MethodYield RangeCostScalability
Catalytic Hydrogenation90–97%HighModerate
Copper-Mediated Alkylation85–98%MediumHigh
Acid-Catalyzed Isomerization70–78%LowHigh
Olefin Metathesis75–88%Very HighLow

Q & A

Q. How does branching in this compound influence its physical properties compared to linear isomers?

  • Methodological Answer : Branching reduces intermolecular van der Waals forces, lowering boiling points and densities relative to linear undecane isomers. Compare experimental data (e.g., boiling point: ~215–220°C) with computational predictions (e.g., density functional theory) and reference tables for dimethyl-substituted alkanes .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to occupational exposure limits (e.g., 600 mg/m³ for C9–C15 aliphatics per TRGS 900 guidelines). Use fume hoods, chemical-resistant gloves (nitrile), and monitor air concentrations with photoionization detectors. Store away from strong oxidizers to prevent hazardous reactions .

Q. How can researchers resolve discrepancies in reported physicochemical data for this compound?

  • Methodological Answer : Cross-reference peer-reviewed datasets (e.g., NIST WebBook) and validate experimental conditions (purity, temperature calibration). Use statistical tools (e.g., ANOVA) to assess variability and identify outliers. Replicate measurements under controlled conditions to confirm reproducibility .

Advanced Research Questions

Q. What synthetic routes are most effective for producing high-purity this compound?

  • Methodological Answer : Catalytic hydrogenation of 2,4-dimethylundecene using palladium on carbon (Pd/C) under H₂ pressure (1–3 atm). Optimize reaction conditions (temperature: 80–100°C, solvent: hexane) and purify via fractional distillation. Verify purity (>98%) using GC-FID and NMR (¹H, ¹³C) .

Q. How can computational modeling predict the environmental behavior of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and octanol-water partition coefficients (log Kow). Use software like EPI Suite or COSMOtherm to simulate adsorption to soil organic matter and aquatic toxicity .

Q. What role do dimethylated alkanes like this compound play in ecological signaling systems?

  • Methodological Answer : Investigate via GC-MS analysis of biological samples (e.g., animal dung, plant volatiles) and behavioral assays. For example, 2,6-dimethylundecane isomers signal oestrous states in mammals; adapt similar methodologies to test this compound’s bioactivity .

Q. How can isotopic labeling of this compound enhance metabolic pathway studies?

  • Methodological Answer : Synthesize ¹³C-labeled analogs via Grignard reactions with ¹³CH₃I. Track metabolic fate in model organisms using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and isotope ratio mass spectrometry (IRMS) .

Q. What strategies address contradictions in toxicological data for branched alkanes like this compound?

  • Methodological Answer : Conduct longitudinal in vivo studies using OECD guidelines (e.g., Test No. 423 for acute toxicity). Compare results with in vitro assays (e.g., Ames test for mutagenicity) and apply Bayesian meta-analysis to reconcile conflicting datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.